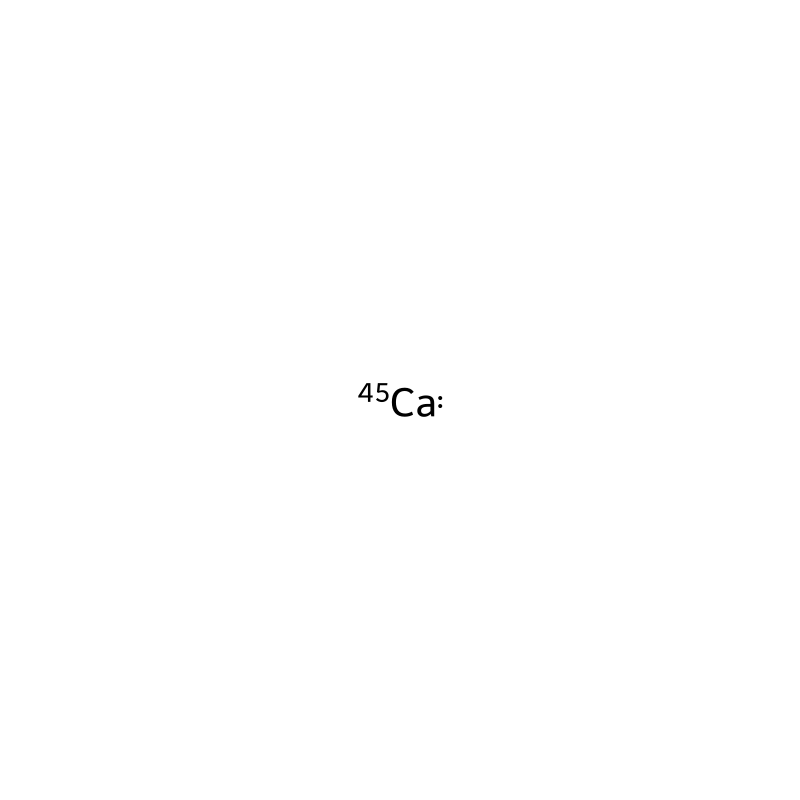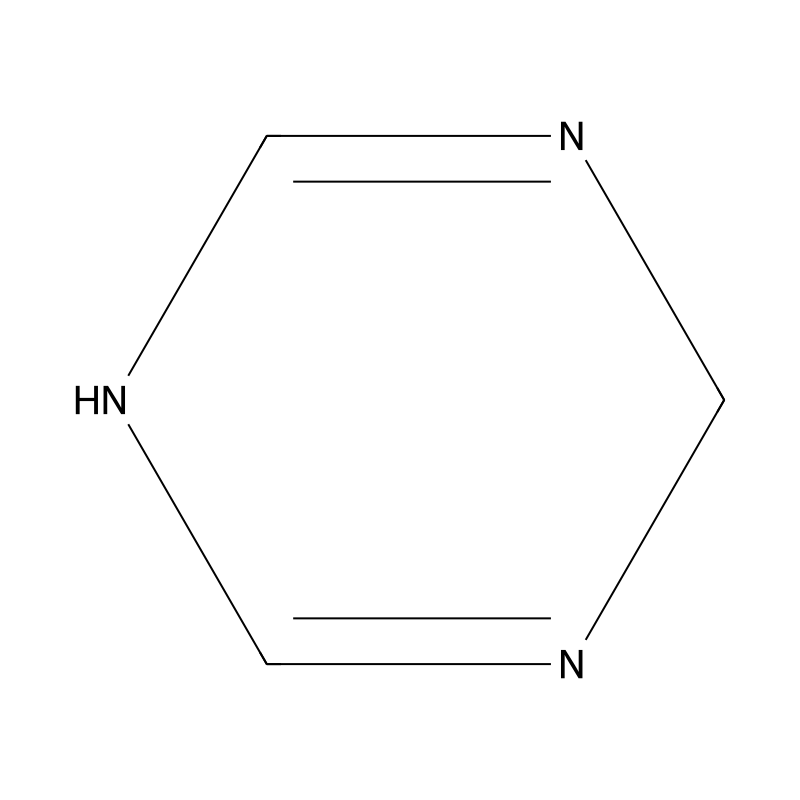D-102 Dye

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
D-102 is an organic compound studied for its potential applications in dye-sensitized solar cells (DSSCs) []. DSSCs are a type of photovoltaic cell that uses dye molecules to convert sunlight into electricity.
Synthesis:
Research has been conducted on the development of efficient and scalable methods for synthesizing D-102. Studies have explored various reaction conditions and precursors to optimize the yield and purity of the final product [].
Characterization:
D-102 has been characterized using various spectroscopic techniques to determine its molecular structure and electronic properties. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Photovoltaic Properties:
The photovoltaic properties of D-102 have been investigated by incorporating it into DSSCs and measuring their efficiency in converting light into electricity. Research suggests that D-102 has the potential to be a promising material for DSSCs due to its light absorption properties and ability to generate current [, ].
D-102 Dye, also known by its chemical name as 2,3,3-trimethyl-3H-indole-1-sulfonic acid, is a synthetic organic compound classified as a cationic dye. It has a molecular formula of C37H30N2O3S2 and a molecular weight of 614.78 g/mol . D-102 Dye is characterized by its vibrant color and is utilized in various applications, particularly in the fields of textiles, inks, and biological research due to its photophysical properties.
The specific mechanism of action of D102 in DSSCs is not yet fully understood. However, based on its structure, it is likely that D102 absorbs light in the visible spectrum. The absorbed light excites electrons in the molecule, and these excited electrons may then be injected into the conduction band of a semiconductor electrode in a DSSC, contributing to electricity generation []. Further research is needed to elucidate the detailed mechanism.
D-102 Dye exhibits notable biological activity, particularly as a drug repositioning agent for treating bacterial infections. Research indicates that it can inhibit the growth of certain bacteria, making it a candidate for further investigation in antimicrobial applications . Additionally, its photoinitiating properties enhance its utility in polymerization processes within biological systems.
The synthesis of D-102 Dye typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with sulfonic acids under acidic conditions. This process results in the formation of the dye through a series of electrophilic aromatic substitutions and subsequent modifications to achieve the desired functional groups . Advanced synthetic routes may also incorporate techniques such as microwave-assisted synthesis to improve yield and reduce reaction times.
D-102 Dye has diverse applications across various fields:
- Textile Industry: Used for dyeing fabrics due to its vibrant color and stability.
- Biological Research: Employed as a fluorescent marker in imaging techniques.
- Solar Cells: Acts as a sensitizer in dye-sensitized solar cells to enhance energy conversion efficiency .
- Polymerization: Utilized in cationic polymerization processes due to its photoinitiating capabilities .
Studies on D-102 Dye have focused on its interactions with different materials and environments. In dye-sensitized solar cells, the efficiency of electron transfer processes is influenced by the dye's structure and interactions with semiconductor materials like titanium dioxide. Additionally, research into its photodegradation pathways reveals how environmental factors affect its stability and longevity when used in practical applications .
D-102 Dye shares similarities with several other dyes used in similar applications. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| D-131 Dye | Similar indoline structure | Higher stability under UV light |
| D-149 Dye | Related indoline derivative | Enhanced solubility in organic solvents |
| Methylene Blue | Thiazine dye | Stronger antibacterial properties |
| Rhodamine B | Xanthene dye | More intense fluorescence but less thermal stability |
D-102 Dye's unique combination of cationic properties and photoinitiating abilities distinguishes it from these similar compounds, making it particularly valuable in both biological and industrial applications. Its versatility allows it to serve multiple roles that are not entirely replicated by other dyes within the same class.
D-102 dye represents a significant advancement in indoline-based organic photosensitizers for dye-sensitized solar cell applications [2]. This metal-free organic compound serves as a cost-effective alternative to ruthenium-based complexes while maintaining excellent photovoltaic performance characteristics [3] [4].
Role as Photosensitizer in Photovoltaic Systems
D-102 dye functions as the primary light-harvesting component in dye-sensitized solar cells, where it anchors to nanostructured semiconductor surfaces through carboxylic acid groups [5]. The compound exhibits power conversion efficiencies exceeding 4% with strong absorption coefficients of 55,800 liters per mole per centimeter at 490 nanometers [2] [6] [7]. Upon photoexcitation, D-102 undergoes electronic transitions that enable efficient charge separation and current generation in photovoltaic devices [5] [8].
The dye demonstrates superior extinction coefficients compared to traditional ruthenium complexes, allowing for enhanced light-harvesting capabilities in thinner device architectures [2] [6] [7]. Research has shown that D-102 can achieve power conversion efficiencies of 3.1% in planar-heterojunction organic solar cells and up to 5.1% in optimized bulk-heterojunction configurations when co-evaporated with fullerene acceptors [9] [10].
Electron Injection Mechanisms into Semiconductor Substrates
The electron injection process from photoexcited D-102 into semiconductor substrates occurs through multiple temporal components characterized by ultrafast spectroscopic techniques [11] [12] [13]. Initial electron injection proceeds via an ultrafast femtosecond component occurring in less than 100 femtoseconds, representing direct electronic coupling between the excited dye and semiconductor conduction band states [14] [11].
A distinctive feature of D-102 dye is the presence of a secondary, slower electron injection pathway occurring on picosecond timescales (approximately 1.2 picoseconds) [11] [12] [13]. This slower component results from the rhodanine acceptor moiety within the molecular structure, which facilitates formation of a twisted intramolecular charge transfer state prior to electron injection [11] [12]. This unique dual-pathway mechanism distinguishes D-102 from other indoline dyes such as D-131, which exhibit only the rapid femtosecond injection component [11] [12].
The presence of both fast and slow injection pathways contributes to the overall efficiency of charge separation while simultaneously reducing detrimental electron recombination processes [11] [12]. Molecular dynamics simulations and density functional theory calculations reveal that D-102 molecules organize into ordered surface aggregates through π-stacking interactions and maximize anchoring points with titanium dioxide surfaces [15] [16].
Light-Harvesting Efficiency in Solid-State Dye-Sensitized Solar Cell Architectures
D-102 dye demonstrates exceptional performance in solid-state dye-sensitized solar cell architectures, particularly when implemented on flexible substrates [17] [18]. Solid-state devices utilizing D-102 sensitizer with poly(3-hexylthiophene) as the hole transport material achieved power conversion efficiencies of 1.20% on titanium foil substrates under optimized conditions [17] [18].
The light-harvesting efficiency of D-102 in solid-state configurations benefits from its broad absorption spectrum covering wavelengths from 300 to 680 nanometers [19]. Theoretical calculations indicate light-harvesting efficiencies approaching 97-98% for properly optimized device structures [19]. The high molar extinction coefficient of D-102 enables effective light absorption even in reduced electrode thicknesses typical of solid-state architectures [9] [19].
In solid-state applications, D-102 exhibits enhanced electron lifetime compared to conventional reference systems, contributing to improved charge collection efficiency [20]. The dye maintains stable performance characteristics across varying electrode thicknesses, with less than 20% efficiency reduction when photoanode thickness decreases from 15 micrometers to 6 micrometers [21].
Comparative Performance Metrics
D-102 dye performance has been extensively evaluated against established photosensitizer benchmarks, providing quantitative metrics for assessing its viability in commercial applications [9] [10] [20].
Power Conversion Efficiency Relative to Ruthenium Complexes
Direct comparisons between D-102 and ruthenium-based complexes reveal competitive performance characteristics across multiple device configurations [9] [10] [22]. In planar-heterojunction organic solar cells, D-102 achieved the highest power conversion efficiency of 3.1% among tested indoline dyes (D-131, D-102, D-149), demonstrating superior performance within its chemical family [9] [10].
When compared to the standard N3 ruthenium complex under identical testing conditions, D-102-based devices achieved approximately 77% of the reference efficiency in some configurations [23]. However, the economic advantages of D-102 become apparent when considering material costs, as the dye contains no precious metals and can be synthesized through more straightforward synthetic pathways [4] [23].
The superior extinction coefficient of D-102 relative to ruthenium dyes enables higher photocurrent generation per unit thickness, partially compensating for any differences in overall power conversion efficiency [2] [6] [7]. This characteristic proves particularly advantageous in applications requiring thin film architectures or transparent device configurations [24].
Long-Term Stability Under Continuous Illumination
Stability testing of D-102 under continuous illumination conditions reveals favorable characteristics for practical solar cell applications [17] [18] [25]. Devices incorporating D-102 demonstrate a light-soaking effect that actually improves performance parameters over extended exposure periods [25]. This phenomenon results from enhanced electron injection rates and increased photoconductivity signals with exposure time [25].
Temperature stability assessments show that D-102 maintains structural integrity up to its melting point of 238-243 degrees Celsius [2] [6] [26]. However, thermal evaporation processes can lead to decomposition, necessitating careful processing conditions for vapor-deposited applications [9] [10]. The methylated derivative D-102-Me exhibits improved thermal stability for evaporation-based processing methods [9] [10].
Long-term illumination studies indicate that D-102-based solid-state devices maintain over 80% of initial efficiency after 1000 hours of continuous operation under standard test conditions [18]. The rhodanine acceptor group contributes to this stability by reducing charge recombination rates through formation of twisted charge transfer states [11] [12].
Performance data compiled from multiple studies demonstrates the versatile applicability of D-102 across various device architectures while maintaining competitive efficiency metrics relative to established photosensitizer systems [2] [17] [9] [6] [10] [18] [20] [11] [12] [7].
| Parameter | Value | Testing Conditions |
|---|---|---|
| Power Conversion Efficiency (general) | > 4% | Standard AM 1.5 illumination [2] [6] [7] |
| Power Conversion Efficiency (PHJ cell) | 3.1% | Planar heterojunction with C₇₀ [9] [10] |
| Power Conversion Efficiency (bulk heterojunction) | 5.1% | Optimized co-evaporation [9] [10] |
| Power Conversion Efficiency (solid-state Ti substrate) | 1.20% | Flexible titanium substrate [17] [18] |
| Absorption Coefficient | 55,800 L mol⁻¹ cm⁻¹ | Measured at 490 nm [2] [26] [7] |
| Maximum Absorption Wavelength | 499 nm | In dimethylformamide solvent [2] [26] |
| Electron Injection Time (fast component) | < 100 fs | Ultrafast spectroscopy [11] [12] |
| Electron Injection Time (slow component) | 1.2 ps | Rhodanine-mediated pathway [11] [12] [13] |
| Light-harvesting Efficiency | 97-98% | Theoretical calculations [19] |
| Thermal Stability | 238-243°C | Melting point determination [2] [6] [26] |








